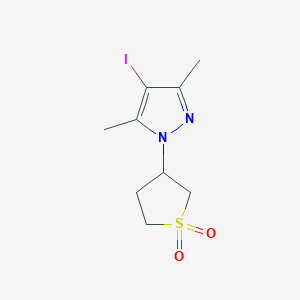

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

CAS No.: 1536708-25-4

Cat. No.: VC4543702

Molecular Formula: C9H13IN2O2S

Molecular Weight: 340.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1536708-25-4 |

|---|---|

| Molecular Formula | C9H13IN2O2S |

| Molecular Weight | 340.18 |

| IUPAC Name | 3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide |

| Standard InChI | InChI=1S/C9H13IN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3 |

| Standard InChI Key | HOMAQDWMORHNOB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I |

Introduction

Chemical Identity and Structural Features

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione (CAS 1788823-11-9) has the molecular formula C₉H₁₄ClIN₂O₂S and a molecular weight of 376.64 g/mol . Its IUPAC name reflects the integration of a 4-iodo-3,5-dimethylpyrazole ring with a 1,1-dioxothiolane system. The hydrochloride salt form enhances solubility in polar solvents, a critical feature for pharmacological applications .

Structural Analysis

-

Pyrazole Core: The 3,5-dimethyl substituents induce steric hindrance, while the 4-iodo group introduces potential sites for nucleophilic substitution or cross-coupling reactions .

-

Thiolane-1,1-dione: The sulfone group (S=O) confers electron-withdrawing effects, polarizing the thiolane ring and influencing intermolecular interactions .

| Property | Value | Source |

|---|---|---|

| CAS Number | 1788823-11-9 | |

| Molecular Formula | C₉H₁₄ClIN₂O₂S | |

| Molecular Weight (g/mol) | 376.64 | |

| Related Analog (CAS 17115-84-3) | C₉H₁₄N₂O₂S (MW 214.28) |

Synthetic Pathways and Optimization

While direct synthetic protocols for this compound remain underrepresented in public literature, plausible routes can be extrapolated from analogous pyrazole-thiolane systems .

Hypothesized Synthesis

-

Pyrazole Iodination: 3,5-Dimethyl-1H-pyrazole undergoes electrophilic iodination at the 4-position using iodine monochloride (ICl) in acetic acid .

-

Ring Functionalization: The iodopyrazole is reacted with thiolane-1,1-dione precursors, such as 3-bromothiolane-1,1-dione, under Ullmann coupling conditions to form the C–N bond .

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .

Key Challenges:

-

Steric hindrance from methyl groups may reduce iodination efficiency.

-

Sulfone stability under coupling conditions requires careful temperature control .

Physicochemical Properties

The iodine atom increases molecular weight and polarizability compared to non-halogenated analogs, potentially enhancing membrane permeability in biological systems .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by two key domains:

Pyrazole Ring

-

Iodine Substituent: Susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl or alkyl groups .

-

Methyl Groups: Provide steric protection but may undergo oxidation to carboxylic acids under strong conditions .

Thiolane-1,1-dione System

-

Sulfone Group: Participates in hydrogen bonding, influencing crystallinity and solubility.

-

Ring Strain: The five-membered thiolane ring may undergo ring-opening reactions with nucleophiles such as amines or thiols .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume